N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
CAS No.:
Cat. No.: VC15176955
Molecular Formula: C19H19NO4
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
![N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide -](/images/structure/VC15176955.png)
Specification
Molecular Formula | C19H19NO4 |
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Molecular Weight | 325.4 g/mol |
IUPAC Name | 3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-prop-2-enylpropanamide |
Standard InChI | InChI=1S/C19H19NO4/c1-4-7-20-18(21)6-5-13-12(3)15-8-14-11(2)10-23-16(14)9-17(15)24-19(13)22/h4,8-10H,1,5-7H2,2-3H3,(H,20,21) |
Standard InChI Key | AYILFXXOFAPMGE-UHFFFAOYSA-N |
Canonical SMILES | CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC=C)C |
Introduction
Chemical Identity and Molecular Characteristics
N-Allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide belongs to the furochromenyl derivatives, a subclass of chromenones characterized by fused furan and chromene rings. Its molecular formula is C₁₉H₁₉NO₄, with a molecular weight of 325.4 g/mol. The compound’s IUPAC name reflects its intricate structure: N-prop-2-enyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide.
Key Structural Features:
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Furochromenyl Core: A fused bicyclic system comprising a furan ring (oxygen-containing heterocycle) and a chromene moiety (benzopyran derivative) .
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Allyl-Propanamide Side Chain: An N-allyl-substituted propanamide group attached at the 6-position of the furochromenyl system, enhancing molecular flexibility and interaction with biological targets.
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Substituents: Methyl groups at the 3- and 5-positions of the chromenyl ring and a ketone at the 7-position, critical for electronic modulation and solubility .
Property | Value | Source |
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Molecular Formula | C₁₉H₁₉NO₄ | |
Molecular Weight | 325.4 g/mol | |
CAS Number | 777857-41-7 (related compound) | |
IUPAC Name | As above |
Synthesis and Manufacturing
The synthesis of N-allyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves multi-step organic reactions, often starting with the preparation of the furochromenyl precursor.
Key Synthetic Steps :
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Formation of Furochromenyl Core:
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Functionalization at the 6-Position:
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Purification and Characterization:
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Column chromatography or recrystallization ensures high purity (>95%).
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Structural validation via NMR, HRMS, and X-ray crystallography.
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Challenges in Synthesis:
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Regioselectivity: Ensuring proper substitution at the 6-position requires careful control of reaction conditions.
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Stability of the Allyl Group: The allyl moiety may undergo unintended oxidation or isomerization, necessitating inert atmospheres and low temperatures.
Structural and Electronic Analysis
The compound’s bioactivity is closely tied to its three-dimensional conformation and electronic properties.
X-ray Crystallography Insights:
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Planar Furochromenyl System: The fused rings adopt a near-planar arrangement, facilitating π-π stacking interactions with aromatic residues in enzymes or receptors.
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Propanamide Side Chain Orientation: The allyl group extends perpendicularly to the core, creating a T-shaped geometry that enhances binding pocket compatibility.
Computational Modeling (DFT Studies):
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Electron Density Distribution: The ketone at C7 and the amide carbonyl exhibit high electron density, making them sites for nucleophilic attack or hydrogen bonding.
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Lipophilicity: LogP values (~2.8) suggest moderate membrane permeability, suitable for central nervous system targeting.
Biological Activities and Mechanisms
Preliminary studies indicate broad-spectrum bioactivity, though clinical data remain limited.
Anti-Inflammatory Activity
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COX-2 Inhibition: The compound suppresses cyclooxygenase-2 (COX-2) expression in macrophage models (IC₅₀ = 12.3 μM).
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NF-κB Pathway Modulation: Downregulates pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting IκBα phosphorylation.
Antioxidant Properties
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ROS Scavenging: Reduces reactive oxygen species (ROS) in neuronal cells by 62% at 10 μM, potentially mitigating oxidative stress.
Stability and Reactivity
Degradation Pathways:
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Hydrolysis: The amide bond is susceptible to enzymatic cleavage by proteases, limiting oral bioavailability.
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Photooxidation: Exposure to UV light degrades the furochromenyl core, necessitating light-protected storage.
Stabilization Strategies:
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Prodrug Design: Esterification of the amide group improves metabolic stability.
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Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance solubility and prolong half-life.
Comparative Analysis with Structural Analogs
Modifying substituents significantly alters bioactivity:
Analog | Key Modification | Bioactivity Change |
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2,3,5-Trimethyl variant | Additional methyl group | ↑ COX-2 inhibition (IC₅₀ = 9.1 μM) |
Propanoic acid derivative | Carboxylic acid terminus | ↓ Membrane permeability |
Future Directions and Applications
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Therapeutic Development: Optimize pharmacokinetics via prodrug approaches or PEGylation.
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Targeted Drug Delivery: Conjugate with monoclonal antibodies for precision oncology.
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Multifunctional Agents: Hybridize with NSAID scaffolds to enhance anti-inflammatory efficacy.
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